Jmv 390-1
CAS No.: 148473-36-3
Cat. No.: VC21543607
Molecular Formula: C23H35N3O6
Molecular Weight: 449.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 148473-36-3 |
---|---|
Molecular Formula | C23H35N3O6 |
Molecular Weight | 449.5 g/mol |
IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C23H35N3O6/c1-5-15(4)20(22(29)24-18(23(30)31)11-14(2)3)25-21(28)17(13-19(27)26-32)12-16-9-7-6-8-10-16/h6-10,14-15,17-18,20,32H,5,11-13H2,1-4H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)/t15-,17+,18-,20-/m0/s1 |
Standard InChI Key | MWZOULASPWUGJJ-NFBUACBFSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO |
SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO |
Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO |
Appearance | Solid powder |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Structure and Properties
JMV 390-1 is characterized by its systematic chemical name: ((R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl)-L-isoleucyl-L-leucine . Alternatively, it can be referred to as (2S)-2-[[(2S,3S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid . This complex structure incorporates multiple functional groups that contribute to its biological activity, including a hydroxamic acid moiety that is crucial for metallopeptidase inhibition.
The compound has the molecular formula C₂₃H₃₅N₃O₆ and a molecular weight of 449.54 g/mol . The structure includes a benzyl group, peptide bonds, and a hydroxamic acid group that can chelate metal ions in the active sites of target enzymes. The physical and chemical properties of JMV 390-1 are summarized in Table 1.
Table 1: Physical and Chemical Properties of JMV 390-1
Property | Characteristic |
---|---|
CAS Number | 148473-36-3 |
Molecular Formula | C₂₃H₃₅N₃O₆ |
Molecular Weight | 449.54 g/mol |
Physical Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO, soluble to 0.80 mg/ml in sodium bicarbonate (0.01M) |
Storage Conditions | Store in sealed, cool, and dry conditions; 0-4°C for short term; -20°C for long term |
Stability | >3 years if stored properly |
The SMILES notation for JMV 390-1 is CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO, which provides a linear representation of its molecular structure . This compound's structural features, particularly the hydroxamic acid group, are essential for its interaction with the active sites of metallopeptidases.
Biological Activity and Mechanisms of Action
JMV 390-1 functions primarily as a potent inhibitor of multiple peptidases involved in the degradation of neurotensin and neuromedin N. The compound exhibits remarkable inhibitory potency against four major enzymes, as indicated by its low IC₅₀ values shown in Table 2 .
Table 2: IC₅₀ Values of JMV 390-1 Against Target Enzymes
Enzyme | IC₅₀ Value (nM) |
---|---|
Endopeptidase 24.15 | 31 |
Endopeptidase 24.11 | 40 |
Leucine Aminopeptidase | 52 |
Endopeptidase 24.16 | 58 |
These IC₅₀ values, all in the nanomolar range, indicate that JMV 390-1 is an exceptionally potent inhibitor of these enzymes . The mechanism of action involves the hydroxamic acid group binding to the zinc ion in the active site of these metallopeptidases, thereby preventing their catalytic activity. This inhibition mechanism is common among hydroxamic acid-based metallopeptidase inhibitors.
Beyond its effects on neurotensin and neuromedin N metabolism, JMV 390-1 has been found to inhibit angiotensin-(1-7) peptidase activity with even greater potency, exhibiting IC₅₀ values of 0.5 nM in human HK-2 proximal tubule cell cytosol and 0.2 nM in cell media . This finding suggests that JMV 390-1 may have broader applications in studying various peptide hormone systems beyond its initially identified targets.
Research Applications in Neuropeptide Studies
Neurotensin and Neuromedin N Research
JMV 390-1 has proven invaluable in studies focused on neurotensin and neuromedin N, two neuropeptides with important roles in neurotransmission, neuromodulation, and various physiological processes. By inhibiting the enzymes responsible for their degradation, JMV 390-1 increases the recovery of these neuropeptides in experimental settings .
In studies using mouse hypothalamus slices, JMV 390-1 significantly enhanced the recovery of neurotensin and neuromedin N released following potassium-induced depolarization . This effect allowed researchers to better study the physiological roles of these neuropeptides by maintaining their concentrations at detectable levels for extended periods.
The compound has also facilitated studies on the analgesic effects of neurotensin, as JMV 390-1 itself exhibits analgesic properties in various nociception assays . This suggests that the pain-modulating effects of neurotensin can be enhanced or prolonged through inhibition of its degradation, pointing to potential therapeutic applications in pain management.
Angiotensin Peptide Metabolism Studies
Recent research has revealed important applications of JMV 390-1 in studying angiotensin peptide metabolism, particularly in renal tissues. Studies have demonstrated that JMV 390-1 inhibits the hydrolysis of angiotensin-(1-7) to angiotensin-(1-4) in sheep kidney cortex, isolated proximal tubules, and human HK-2 proximal tubule cells .
In human HK-2 cells, JMV 390-1 demonstrated remarkable potency in inhibiting angiotensin-(1-7) peptidase activity, with IC₅₀ values of 0.5 nM in the cell cytosol and 0.2 nM in the cell media . These findings suggest that JMV 390-1 may be a valuable tool for investigating the renin-angiotensin system, particularly the protective angiotensin-(1-7) pathway that counterbalances the classical angiotensin II pathway.
Competition studies revealed that angiotensin-(1-7) and its analog [Ala¹]-angiotensin-(1-7) competed with the radiolabeled substrate with IC₅₀ values of 5 and 2 μM, respectively, which are considerably higher than the IC₅₀ of JMV 390-1, highlighting the compound's exceptional potency .
Experimental Methods Using JMV 390-1
Experimental Applications
JMV 390-1 has been utilized in various experimental settings to study peptide metabolism and peptidase activity. In studies involving angiotensin peptides, JMV 390-1 at concentrations as low as 5 nM inhibited over 90% of peptidase activity, with complete inhibition achieved at 50 nM . This demonstrates the compound's effectiveness at very low concentrations, making it suitable for highly sensitive experimental applications.
In HPLC-based detection methods, JMV 390-1 has been used to study the metabolism of radiolabeled peptides such as ¹²⁵I-angiotensin-(1-7) . The addition of JMV 390-1 to experimental samples allows researchers to track changes in peptide metabolism by comparing chromatographic profiles with and without the inhibitor.
Experimental System | Application | Effective Concentration | Observed Effect |
---|---|---|---|
Mouse hypothalamus slices | Neurotensin/Neuromedin N recovery | Not specified | Increased recovery of neuropeptides following K⁺-induced depolarization |
Sheep kidney cortex cytosol | Angiotensin-(1-7) metabolism | Not specified | Reduced hydrolysis of ¹²⁵I-angiotensin-(1-7) to ¹²⁵I-angiotensin-(1-4) |
Sheep proximal tubules | Angiotensin-(1-7) metabolism | Not specified | Reduced hydrolysis of ¹²⁵I-angiotensin-(1-7) to ¹²⁵I-angiotensin-(1-4) |
HK-2 cell cytosol | Angiotensin-(1-7) metabolism | IC₅₀ = 0.5 nM | Reduced hydrolysis of ¹²⁵I-angiotensin-(1-7) to ¹²⁵I-angiotensin-(1-4) |
HK-2 cell media | Angiotensin-(1-7) metabolism | IC₅₀ = 0.2 nM | Reduced hydrolysis of ¹²⁵I-angiotensin-(1-7) to ¹²⁵I-angiotensin-(1-4) |
HK-2 100,000-g cytosol | Angiotensin I metabolism | Not specified | Reduced angiotensin-(1-4) formation and enhanced angiotensin-(1-7) levels |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume